Physicochemical Profile vs. Non-Halogenated Analog: Lipophilicity and Polar Surface Area
The target compound exhibits a computed XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 17.1 Ų [1]. In contrast, the non-halogenated analog 1-(bicyclo[4.1.0]heptan-1-yl)ethanone (CAS 110677-97-9) has a lower calculated XLogP (approximately 1.9) and a comparable TPSA [3]. The higher lipophilicity of the chloroethanone derivative positions it more favorably within the established CNS drug-likeness space (XLogP 2-5, TPSA < 60 Ų) for passive blood-brain barrier penetration [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 1-(bicyclo[4.1.0]heptan-1-yl)ethanone (CAS 110677-97-9): XLogP ~1.9 |
| Quantified Difference | ΔXLogP ≈ 0.5 units (higher lipophilicity) |
| Conditions | Computed using PubChem XLogP3 algorithm (release 2025.04.14) |
Why This Matters
Higher lipophilicity within the CNS-optimal range enhances the probability of brain penetration for drug candidates derived from this building block, a key factor for CNS drug discovery procurement.
- [1] PubChem. Compound Summary: 1-{Bicyclo[4.1.0]heptan-3-yl}-2-chloroethan-1-one. CID 155820179. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2008278-62-2 View Source
- [2] Pajouhesh, H., Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2(4), 541-553. View Source
- [3] PubChem. Compound Summary: 1-(Bicyclo[4.1.0]hept-1-yl)ethanone. SID 138220487. Available at: https://pubchem.ncbi.nlm.nih.gov/substance/138220487 View Source
